Cyclosarin, also known by its chemical name cyclohexyl methylphosphonofluoridate, is an extremely toxic organophosphorus compound classified as a nerve agent. It is part of the G-series of chemical warfare agents, which were originally developed in Germany during World War II. Cyclosarin has a molecular weight of 180.16 g/mol and a chemical formula of CHFOP. This colorless liquid has been described as having a sweet, musty odor reminiscent of peaches or shellac. Unlike its predecessor sarin, cyclosarin is characterized by its relatively low volatility and higher persistence in the environment, making it a significant concern in chemical warfare scenarios .
Cyclosarin is known for its potent neurotoxic effects, primarily through the inhibition of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. Symptoms of exposure can include:
Research has shown that cyclosarin can induce significant neurobehavioral changes in animal models, highlighting its severe impact on neurological function following exposure .
The synthesis of cyclosarin involves several steps typically derived from organophosphorus chemistry:
Historically, cyclosarin has been developed and used as a chemical weapon due to its extreme toxicity and effectiveness as a nerve agent. Its applications are primarily military and include:
Studies on cyclosarin interactions focus on its neurotoxic effects and potential antidotes. Research has demonstrated that various oxime compounds can reactivate acetylcholinesterase inhibited by cyclosarin. For instance:
These studies are crucial for developing effective treatments for potential exposure scenarios.
Cyclosarin shares structural and functional similarities with other nerve agents within the G-series family. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Toxicity Level | Persistence | Primary Use |
|---|---|---|---|---|
| Sarin | CHFOP | High | Low | Chemical warfare |
| Soman | CHFOP | High | Moderate | Chemical warfare |
| Tabun | CHNOP | High | Moderate | Chemical warfare |
| VX | CHNOPS | Extremely High | High | Chemical warfare |
Cyclosarin represents a highly specialized organophosphorus compound with the molecular formula C₇H₁₄FO₂P, established through extensive analytical characterization studies [2] [3] [4]. The compound possesses a molecular weight of 180.16 g/mol, distinguishing it from other members of the G-series organophosphorus agents through its unique structural composition [2] [3] [15]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as cyclohexyl methylphosphonofluoridate, reflecting its fundamental structural components [1] [2] [4].
The stereochemical configuration of cyclosarin centers on a chiral phosphorus atom, which serves as the primary asymmetric center within the molecular structure [8] [9] [24]. This phosphorus-centered chirality results in the formation of two distinct enantiomers, designated as P(+) and P(−) based on their optical activity properties [8] [24]. Advanced X-ray crystallographic analysis has confirmed the P(R) stereochemistry in crystalline complexes, providing definitive structural evidence for the spatial arrangement of substituents around the phosphorus center [5].
The molecular architecture consists of a central phosphorus atom bonded to four distinct substituents: a methyl group, a fluorine atom, an oxygen atom connected to a cyclohexyl ring, and a double-bonded oxygen atom [1] [14]. This tetrahedral arrangement around the phosphorus creates the characteristic asymmetry that defines the compound's stereochemical properties [8] [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄FO₂P | [2] [3] [4] |
| Molecular Weight (g/mol) | 180.16 | [2] [3] [15] |
| IUPAC Name | Cyclohexyl methylphosphonofluoridate | [1] [2] [4] |
| CAS Registry Number | 329-99-7 | [4] [14] [15] |
| Physical State at 20°C | Colorless liquid | [1] [16] [17] |
| Density (g/cm³) | 1.133 | [16] [17] |
| Boiling Point (°C) | 239 | [16] [17] |
| Melting Point (°C) | -30 | [17] |
| Vapor Pressure (mmHg at 20°C) | 0.044 | [3] [16] [17] |
| Volatility (mg/m³ at 20°C) | 438 | [16] [17] |
| Water Solubility (%) | 0.37 | [17] |
| Flash Point (°C) | 94 | [1] [3] |
The single chiral center located at the phosphorus atom generates two enantiomeric forms of cyclosarin, each exhibiting distinct biological and chemical properties [8] [9] [24]. Analytical supercritical fluid chromatography studies have demonstrated that the P(+) enantiomer consistently elutes before the corresponding P(−) enantiomer when separated using specialized chiral stationary phases [8] [24]. This elution order has been established through systematic investigation using Regis WhelkO1 columns configured in tandem arrangements to achieve complete baseline resolution [8].
The stereoselectivity of enzymatic interactions with cyclosarin enantiomers reveals remarkable differences in biological activity patterns [11] [25]. Research utilizing human carboxylesterase 1 has demonstrated up to 2900-fold preference for the P(R) enantiomer over its P(S) counterpart, indicating substantial stereoselective recognition by biological systems [11] [25]. This dramatic difference in enzymatic affinity underscores the critical importance of stereochemical configuration in determining molecular interactions.
Comparative studies examining the inhibitory potency of individual enantiomers have consistently demonstrated that the P(−) enantiomer exhibits significantly greater biological activity than the P(+) form [23] [25]. This stereoselectivity pattern aligns with observations made for other organophosphorus compounds, where the S(p) configuration generally displays enhanced potency compared to R(p) stereoisomers [25].
The stereochemical properties of cyclosarin have been extensively characterized through multiple analytical approaches, including polarimetry, chiral chromatography, and enzymatic resolution methods [8] [24]. These investigations have established definitive elution orders and provided quantitative measures of stereoselectivity that serve as fundamental parameters for understanding the compound's behavior in various chemical and biological systems [8] [24].
| Property | Details | Reference |
|---|---|---|
| Chiral Center Location | Phosphorus atom | [8] [9] [24] |
| Number of Stereoisomers | 2 (P⁺ and P⁻) | [8] [9] [24] |
| Enantiomer Designation | P(+) and P(−) based on optical activity | [8] [24] |
| Elution Order (Chiral Chromatography) | P(+) enantiomer elutes first | [8] [24] |
| Relative Inhibitory Potency | P(−) enantiomer more toxic | [23] [25] |
| Stereoselectivity Factor | Up to 2900-fold preference for P(R) configuration | [11] [25] |
| Crystal Structure Data | P(R) stereochemistry confirmed by X-ray crystallography | [5] |
Cyclosarin occupies a distinctive position within the G-series family of organophosphorus compounds, sharing fundamental structural characteristics while exhibiting unique molecular features [18] [19]. The compound belongs to a class of methylphosphonofluoridate esters that includes sarin, soman, and related agents, all characterized by the presence of a fluorine leaving group attached to a chiral phosphorus center [18] [19].
Structural comparison reveals that cyclosarin differs from other G-series agents primarily in its alkyl substituent, featuring a cyclohexyl group in place of the isopropyl group found in sarin or the pinacolyl group present in soman [18] [19]. This substitution pattern significantly influences the compound's physical and chemical properties, particularly its persistence and volatility characteristics [1] [16] [17].
The molecular weight of cyclosarin at 180.16 g/mol positions it between sarin (140.10 g/mol) and soman (182.18 g/mol), reflecting the intermediate size of the cyclohexyl substituent relative to other alkyl groups in this series [18] [19] [21]. Unlike soman, which possesses two chiral centers resulting in four possible stereoisomers, cyclosarin maintains the simpler two-enantiomer system characteristic of sarin and other single-chiral-center organophosphorus compounds [8] [18] [19].
Comparative inhibition kinetic studies have established a potency ranking among G-series organophosphorus agents, with cyclosarin demonstrating superior inhibitory activity compared to sarin while exhibiting comparable potency to other highly active members of this compound class [12] [13]. This enhanced activity correlates with structural features that optimize molecular recognition and binding interactions with target enzymes [12] [13].
The persistence characteristics of cyclosarin distinguish it markedly from more volatile G-series compounds, with evaporation rates approximately 69 times slower than sarin and 20 times slower than water [1] [3]. This reduced volatility stems directly from the cyclohexyl substituent's contribution to molecular stability and intermolecular interactions [1] [3].
| Agent | Molecular Formula | Molecular Weight (g/mol) | Leaving Group | Alkyl Substituent (R₂) | Chiral Centers | Stereoisomers |
|---|---|---|---|---|---|---|
| Tabun (GA) | C₅H₁₁N₂O₂P | 162.13 | CN | C₂H₅ | 1 (P) | 2 |
| Sarin (GB) | C₄H₁₀FO₂P | 140.10 | F | CH(CH₃)₂ | 1 (P) | 2 |
| Soman (GD) | C₇H₁₆FO₂P | 182.18 | F | CH(CH₃)C(CH₃)₃ | 2 (P, C) | 4 |
| Cyclosarin (GF) | C₇H₁₄FO₂P | 180.16 | F | Cyclohexyl | 1 (P) | 2 |